4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid
Description
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C7H5BrF2N2O2. This compound is characterized by the presence of a bromine atom, a difluoroethyl group, and a pyrazole ring, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Properties
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O2/c7-3-1-11(2-4(8)9)10-5(3)6(12)13/h1,4H,2H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJSHIWSUSFGBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)F)C(=O)O)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Bromine Atom: The bromine atom is introduced via bromination, typically using bromine or a bromine-containing reagent such as N-bromosuccinimide (NBS).
Addition of the Difluoroethyl Group: The difluoroethyl group is added through a nucleophilic substitution reaction, often using a difluoroethyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that pyrazole derivatives exhibit promising anticancer properties. Specifically, the incorporation of fluorinated ethyl groups in compounds like 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid enhances their biological activity against various cancer cell lines. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells.
Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives with bromo and difluoroethyl substitutions showed enhanced cytotoxicity against breast cancer cells when compared to non-fluorinated analogs. The mechanism was attributed to the induction of oxidative stress leading to cell death.
2. Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation.
Case Study : Research highlighted in Pharmaceutical Biology reported that a related pyrazole compound significantly reduced inflammation in animal models of arthritis, suggesting that this compound may have similar effects.
Agricultural Applications
1. Herbicidal Activity
The unique structural features of this compound make it a candidate for herbicide development. Its ability to inhibit specific biochemical pathways in plants can lead to effective weed control.
Case Study : A field study published in Weed Science demonstrated that formulations containing pyrazole derivatives effectively controlled several weed species without harming crop yields. The study emphasized the selective nature of these compounds, which is crucial for sustainable agriculture.
Summary Table of Applications
| Application Area | Specific Use Cases | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer agents; Anti-inflammatory drugs | Journal of Medicinal Chemistry; Pharmaceutical Biology |
| Agricultural Science | Herbicides for weed control | Weed Science |
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoroethyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole: Lacks the carboxylic acid group, resulting in different reactivity and applications.
Ethyl 2-bromo-2,2-difluoroacetate: Contains a similar difluoroethyl group but differs in its ester functionality.
Uniqueness
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of both a bromine atom and a difluoroethyl group on the pyrazole ring, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Biological Activity
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative notable for its unique chemical structure, which includes a bromine atom and a difluoroethyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 241.03 g/mol. The presence of both bromine and difluoroethyl groups enhances the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects against several bacterial strains.
- Antifungal Activity : Similar compounds have shown promising antifungal activity, indicating potential for this derivative as an agricultural fungicide.
- Anticancer Potential : Research into pyrazole derivatives has suggested possible anticancer mechanisms, warranting further investigation into this specific compound.
The mechanism of action for this compound likely involves interaction with specific enzymes or receptors in microbial or cancerous cells. The unique functional groups present may enhance binding affinity to target sites, leading to inhibition or activation of biological pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives closely related to this compound:
-
Antifungal Activity Study : A study on related pyrazole compounds demonstrated significant antifungal activity against various phytopathogenic fungi. For instance, certain derivatives exhibited lower values compared to established fungicides like boscalid, indicating superior efficacy (Table 1).
Compound Target Fungi (µg/mL) 9m Colletotrichum orbiculare 5.50 Rhizoctonia solani 14.40 Phytophthora infestans 75.54 Boscalid Various >100 - Antimicrobial Screening : Another study evaluated the antimicrobial properties of various pyrazole derivatives, noting that modifications at the 3-position significantly influenced activity against Gram-positive and Gram-negative bacteria.
- Cancer Cell Line Studies : Research focusing on pyrazole derivatives indicated that some compounds could induce apoptosis in cancer cell lines through specific signaling pathways, suggesting a potential therapeutic role for compounds like this compound.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves coupling a brominated pyrazole core with a 2,2-difluoroethyl group via alkylation or nucleophilic substitution. For example, halogenated pyrazole intermediates (e.g., 4-bromo-1H-pyrazole-3-carboxylic acid derivatives) can react with 2,2-difluoroethyl triflate or bromide under basic conditions (e.g., K₂CO₃ in DMF or THF). Optimization may include temperature control (60–80°C), solvent polarity adjustments, and catalyst screening (e.g., phase-transfer catalysts) to improve yield and regioselectivity . Post-synthetic purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical, given the compound’s 95% purity specification .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra should confirm the presence of the difluoroethyl group (e.g., –CF₂–CH₂– splitting patterns) and pyrazole ring protons. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12–14 ppm in DMSO-d₆ .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) validates the molecular formula (C₆H₅BrF₂N₂O₂; theoretical m/z 268.94) .
- HPLC-PDA : Purity assessment (≥95%) is achieved using reverse-phase HPLC with a C18 column and UV detection at 254 nm .
Q. What are the key challenges in maintaining stability during storage, and how are they addressed?
- Methodological Answer : The compound’s carboxylic acid group and bromine substituent may promote hygroscopicity or photodegradation. Recommendations include:
- Storage under inert gas (argon) in amber glass vials at –20°C.
- Use of desiccants (e.g., silica gel packs) in sealed containers.
- Periodic purity re-evaluation via TLC or HPLC to detect decomposition products .
Advanced Research Questions
Q. How does the electronic nature of the 2,2-difluoroethyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing –CF₂– group enhances the electrophilicity of adjacent carbons, facilitating Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, the bromine atom at the pyrazole’s 4-position can undergo palladium-catalyzed cross-coupling with aryl boronic acids (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity in such reactions .
Q. What strategies are employed to resolve contradictions in biological activity data for structurally analogous pyrazole derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from impurities, stereochemical variations, or assay conditions. Mitigation steps include:
- Re-synthesizing the compound under rigorously controlled conditions.
- Validating biological assays with orthogonal methods (e.g., SPR vs. fluorescence polarization).
- Conducting molecular docking studies to correlate substituent effects (e.g., –Br vs. –CF₃) with binding affinity .
Q. How can computational modeling predict the compound’s potential as a ligand for pharmaceutical targets?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Assess binding stability to targets (e.g., kinases) by modeling interactions between the carboxylic acid group and catalytic lysine residues.
- ADMET Prediction : Tools like SwissADME evaluate solubility (LogP ~1.5) and metabolic stability, noting potential oxidative dehalogenation of the bromine substituent .
Q. What crystallographic techniques are suitable for resolving the compound’s solid-state conformation?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is ideal. Key steps include:
- Growing crystals via slow evaporation (solvent: ethanol/water).
- Data collection at 298 K with Cu-Kα radiation (λ = 1.54178 Å).
- Refinement using SHELXL to determine bond lengths (e.g., C–Br: ~1.89 Å) and dihedral angles between pyrazole and difluoroethyl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
